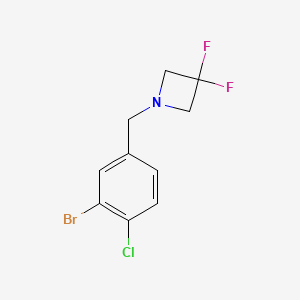
4'-(2-Aminoethoxy)-2'-methylbiphenyl-3-carboxylic acid amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-(2-Aminoethoxy)-2’-methylbiphenyl-3-carboxylic acid amide is a complex organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an aminoethoxy group, a methyl group, and a carboxylic acid amide group attached to a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Aminoethoxy)-2’-methylbiphenyl-3-carboxylic acid amide typically involves multiple steps, starting from commercially available biphenyl derivatives. One common synthetic route includes the following steps:
Nitration: The biphenyl compound undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Etherification: The amino groups are converted to aminoethoxy groups through an etherification reaction with ethylene oxide.
Amidation: Finally, the carboxylic acid group is introduced through an amidation reaction with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4’-(2-Aminoethoxy)-2’-methylbiphenyl-3-carboxylic acid amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the carboxylic acid amide group to an amine or alcohol.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学研究应用
4’-(2-Aminoethoxy)-2’-methylbiphenyl-3-carboxylic acid amide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a drug candidate or a pharmacological tool to study biological pathways.
Industry: It finds applications in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 4’-(2-Aminoethoxy)-2’-methylbiphenyl-3-carboxylic acid amide involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, while the biphenyl structure allows for hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
4’-(2-Aminoethoxy)-2’-methylbiphenyl-3-carboxylic acid: Lacks the amide group, which may affect its reactivity and biological activity.
2’-Methylbiphenyl-3-carboxylic acid amide: Lacks the aminoethoxy group, influencing its solubility and interaction with biological targets.
4’-(2-Hydroxyethoxy)-2’-methylbiphenyl-3-carboxylic acid amide: Contains a hydroxyethoxy group instead of an aminoethoxy group, altering its chemical properties.
Uniqueness
4’-(2-Aminoethoxy)-2’-methylbiphenyl-3-carboxylic acid amide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both aminoethoxy and carboxylic acid amide groups allows for versatile interactions with various molecules, making it a valuable compound for research and industrial applications.
属性
分子式 |
C16H18N2O2 |
|---|---|
分子量 |
270.33 g/mol |
IUPAC 名称 |
3-[4-(2-aminoethoxy)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C16H18N2O2/c1-11-9-14(20-8-7-17)5-6-15(11)12-3-2-4-13(10-12)16(18)19/h2-6,9-10H,7-8,17H2,1H3,(H2,18,19) |
InChI 键 |
KQKZRAAWENZEJO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OCCN)C2=CC(=CC=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Fluoro-N-propyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B15339762.png)
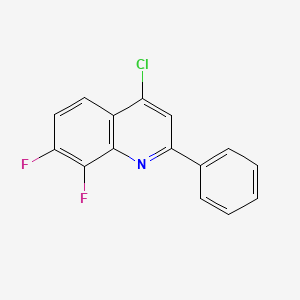
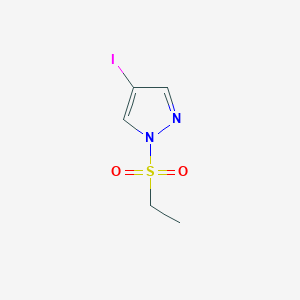
![[(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate](/img/structure/B15339775.png)
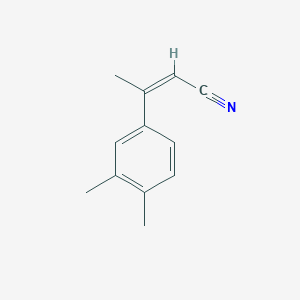
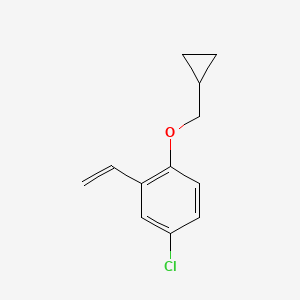
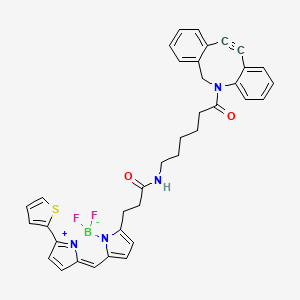
![3-Chloro-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B15339802.png)
![trans [(E)-4-(2-Tributylstannanylvinyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B15339805.png)

